Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate
Description
Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate is a useful research compound. Its molecular formula is C29H20ClN3Na2O10S3 and its molecular weight is 748.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
disodium;3-[(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22ClN3O10S3.2Na/c1-17-7-10-21(11-8-17)44(35,36)33-24-16-22(45(37,38)39)13-18-14-26(46(40,41)42)28(29(34)27(18)24)32-31-23-15-19(30)9-12-25(23)43-20-5-3-2-4-6-20;;/h2-16,33-34H,1H3,(H,37,38,39)(H,40,41,42);;/q;2*+1/p-2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDBZPHDFHYZHNG-UHFFFAOYSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)Cl)OC5=CC=CC=C5)S(=O)(=O)[O-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H20ClN3Na2O10S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80889431 | |
Record name | C.I. Acid Red 249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
748.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6416-66-6 | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-(2-(5-chloro-2-phenoxyphenyl)diazenyl)-4-hydroxy-5-(((4-methylphenyl)sulfonyl)amino)-, sodium salt (1:2) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006416666 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,7-Naphthalenedisulfonic acid, 3-[2-(5-chloro-2-phenoxyphenyl)diazenyl]-4-hydroxy-5-[[(4-methylphenyl)sulfonyl]amino]-, sodium salt (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | C.I. Acid Red 249 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80889431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Disodium 3-[(5-chloro-2-phenoxyphenyl)azo]-4-hydroxy-5-[[(p-tolyl)sulphonyl]amino]naphthalene-2,7-disulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Does the presence of cationic compounds affect the lightfastness of Acid Red 249?
A: While smaller cations like ammonium have negligible effects, polycationic compounds, such as Polyfix 601, can decrease the lightfastness of Acid Red 249. This reduction is attributed to dye aggregation facilitated by the polycation. []
Q2: Can Acid Red 249 be degraded photocatalytically?
A: Yes, Poly(m-phenylenediamine)/ZnO composites have demonstrated effective photocatalytic degradation of Acid Red 249 under both UV and visible light irradiation. This composite material exhibits superior photocatalytic activity and stability compared to neat ZnO. []
Q3: What role do liposomes play in wool dyeing with Acid Red 249?
A: Large unilamellar vesicle liposomes (LUV) can act as carriers for Acid Red 249 in wool dyeing. Utilizing LUV liposomes leads to inhibited dye exhaustion in untreated wool fibers, ultimately enhancing the bonding of the dye to the keratin structure. []
Q4: How does the structure of Acid Red 249 influence its adsorption onto modified waste polyacrylonitrile fiber?
A: Ammoniated waste polyacrylonitrile fiber, particularly when modified with propylene diamine derivates (PANAMF), demonstrates excellent adsorption capacity for Acid Red 249. This enhanced adsorption is attributed to the chemisorption process facilitated by the modified fiber's structure and its interaction with the anionic dye. []
Q5: Can Acid Red 249 be removed from industrial wastewater through bioremediation?
A: Yes, Bacillus flexus has been shown to effectively decolorize exhausted dyebaths containing Acid Red 249. [] Additionally, Klebsiella pneumoniae SK1, isolated from textile mill discharge, exhibited efficient decolorization and reduction of Acid Red 249 under microaerophilic conditions. []
Q6: Does the bioremediation of Acid Red 249 contaminated environments impact plant growth?
A: Klebsiella pneumoniae SK1, capable of remediating Acid Red 249, also demonstrates plant growth-promoting properties. In soil treated with remediated Acid Red 249 and hexavalent chromium, Triticum aestivum showed increased germination rates and enhanced root and shoot growth compared to untreated controls. [] Similarly, Pseudomonas aeruginosa R32, also capable of Acid Red 249 remediation, demonstrated plant growth-promoting properties and mitigated the negative impacts of Cr(VI) on Vigna mungo growth. []
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